DMTr-LNA-U-3-CED-Phosphora

Description

Historical Development and Discovery of LNA Analogues

The journey to the discovery of Locked Nucleic Acids was paved by extensive research into modifying nucleic acids to enhance their therapeutic and diagnostic potential. Scientists sought to overcome the limitations of natural DNA and RNA, such as their susceptibility to nuclease degradation and, in some cases, suboptimal binding affinity. tandfonline.commurdoch.edu.au

Early Investigations and Conceptualization of Conformationally Restricted Oligonucleotide Analogues

The concept of improving the hybridization properties of oligonucleotides by restricting their conformational flexibility was a long-standing goal in medicinal chemistry. google.com It was understood that oligonucleotides transition from a flexible, random coil structure in their single-stranded state to a more ordered, helical duplex upon binding to a target sequence. google.com Theoretically, by pre-organizing the single-stranded oligonucleotide into a conformation that more closely resembles its structure within a duplex, the entropic penalty of hybridization could be reduced, leading to more stable duplexes. nih.govnih.gov

Early efforts involved the synthesis of various bicyclic and tricyclic nucleoside analogues. google.com However, many of these initial attempts did not yield the desired significant improvements in hybridization characteristics. google.com

Independent Contributions to LNA Characterization and Initial Synthesis

The breakthrough in creating a conformationally locked nucleoside with markedly enhanced binding affinity came in the late 1990s. Two research groups independently reported the synthesis and properties of what is now known as LNA. In 1997, the group led by Obika was the first to report the chemical synthesis of LNA. wikipedia.org This was followed by a 1998 publication from a collaboration between the groups of Jesper Wengel and others, who also described the synthesis and remarkable properties of this novel class of nucleic acid analogues. glenresearch.comgenelink.comrsc.orgrsc.org

These initial reports demonstrated that incorporating LNA monomers into oligonucleotides resulted in unprecedented thermal stability when hybridized with complementary DNA and RNA strands. tandfonline.commurdoch.edu.aursc.orgstrategian.com This high-affinity binding was a direct result of the conformational lock, a feature that had been sought after in earlier investigations. nih.govgoogle.com The synthesis of LNA monomers, such as those derived from D-glucose or uridine (B1682114), laid the groundwork for their routine incorporation into synthetic oligonucleotides using standard phosphoramidite (B1245037) chemistry. wikipedia.orgnih.gov

Fundamental Structural Characteristics of LNA Nucleosides

The unique properties of LNA stem directly from its distinct structural modifications at the nucleoside level. These modifications impart a rigid structure that has profound implications for the behavior of LNA-containing oligonucleotides.

Bicyclic Furanose Unit and O2′,C4′-Methylene Linkage

The defining structural feature of an LNA nucleotide is the presence of a methylene (B1212753) bridge connecting the 2'-oxygen (O2′) to the 4'-carbon (C4′) of the ribose sugar. glenresearch.comgenelink.comtandfonline.commurdoch.edu.auacs.org This linkage creates a bicyclic furanose unit, effectively "locking" the sugar in a specific conformation. researchgate.netbeilstein-journals.orgbiosearchtech.com This structural rigidity is the primary reason for the enhanced stability and binding affinity of LNA oligonucleotides. beilstein-journals.org The presence of this bridge distinguishes LNA from natural nucleic acids and other analogues that retain greater conformational flexibility. nih.gov

Conformational Restriction to C3′-endo (N-type) Sugar Pucker Conformation

The O2′,C4′-methylene bridge forces the furanose ring of the LNA nucleoside into a C3′-endo conformation, also known as the N-type or North conformation. tandfonline.commurdoch.edu.aunih.govacs.orgbeilstein-journals.orgglenresearch.com This conformation is characteristic of the sugar pucker found in A-form RNA helices. researchgate.netnih.govtandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies have confirmed this locked C3′-endo sugar pucker. nih.govbeilstein-journals.org This pre-organized N-type conformation is a key factor in the high binding affinity of LNA, as it reduces the conformational entropy that is typically lost upon duplex formation. nih.govacs.org

Distinctive Hybridization Properties of LNA-Modified Oligonucleotides

The incorporation of LNA monomers, such as LNA-U derived from its phosphoramidite precursor, into DNA or RNA oligonucleotides confers remarkable and distinctive hybridization characteristics. These properties fundamentally alter the behavior of the oligonucleotide, making it a powerful tool for a wide array of applications that rely on molecular recognition.

Oligonucleotides modified with LNA display an unprecedented increase in binding affinity for their complementary single-stranded RNA and DNA targets. qiagen.comnih.govacs.orgnih.gov This high affinity is a direct consequence of the structural modifications inherent to LNA. The pre-organized N-type conformation of the LNA sugar moiety facilitates more effective binding within the duplex, leading to more stable complexes compared to unmodified DNA or RNA oligonucleotides. qiagen.comnih.gov This enhanced affinity is so significant that it allows for the design of much shorter LNA-containing probes that maintain strong and specific binding, a feature that is particularly advantageous for detecting small targets like microRNAs or for applications requiring high specificity. qiagen.comnih.gov

A direct and quantifiable consequence of the enhanced binding affinity is the superior thermal stability of duplexes containing LNA monomers. This is measured by the melting temperature (T_m), the temperature at which half of the duplex molecules dissociate into single strands. The incorporation of a single LNA monomer into an oligonucleotide can increase the T_m of the resulting duplex by a range of +1 to +10°C. nih.govnih.govbeilstein-journals.org This stabilization is one of the most well-documented and significant features of LNA technology. qiagen.comhylabs.co.il The ability to modulate the T_m by varying the number and position of LNA monomers allows for precise control over the hybridization properties of a probe, enabling applications that require a narrow T_m range for multiple probes, such as in microarrays. qiagen.com

The table below presents data from various studies, illustrating the significant increase in melting temperature (ΔT_m) observed upon incorporation of LNA monomers into oligonucleotide duplexes.

| Oligonucleotide Sequence (LNA modification in bold) | Complement | ΔT_m per LNA (°C) | Reference |

| 5'-GTGCCT CAG-3' | 3'-CACGGAGTC-5' (DNA) | +9.5 (for 3 modifications) | mdpi.com |

| 5'-GTGCCT CAG-3' | 3'-CACGGAGUC-5' (RNA) | +20.0 (for 3 modifications) | mdpi.com |

| 5'-CT AC TG CT C-3' | 3'-GATGAC GAG-5' (DNA) | +4 | rsc.org |

| 5'-CT AC TG CT C-3' | 3'-GATGAC GAG-5' (DNA) | +6 (with LNA-5-methylcytosine) | rsc.org |

| 20-mer oligo(T) with LNA-T every other position | poly(A) RNA | ~+33 (total increase) | researchgate.net |

| 12-mer c-KIT1 G-quadruplex disruptor | Target DNA | ~+8 (total increase) | oup.com |

This table is for illustrative purposes and combines data from different experimental conditions. The ΔT_m can vary based on sequence, number of modifications, and buffer conditions.

The remarkable enhancement in duplex stability conferred by LNA is rooted in several interconnected mechanistic factors at the molecular level. These factors collectively overcome the energetic barriers to duplex formation more effectively than in their natural DNA or RNA counterparts.

The rigid, N-type conformation imposed by the LNA monomer also leads to more optimal base stacking interactions within the duplex. nih.govnih.govnih.gov The locked sugar puckering organizes the phosphate (B84403) backbone and positions the nucleobases in a way that improves the overlap and hydrophobic interactions between adjacent bases. nih.govhylabs.co.iloup.com This enhanced stacking contributes an additional enthalpic stabilization to the duplex. mdpi.com Studies have shown that the 3'-stacking interactions involving an LNA nucleotide are, on average, significantly more favorable than those for standard RNA or DNA nucleotides, contributing directly to the increased stability of the helix. acs.orgnih.gov

Discrimination Capabilities of LNA-Modified Oligonucleotides

Improved Mismatch Discrimination and Watson-Crick Base-Pairing Selectivity

A hallmark of LNA-modified oligonucleotides is their exceptional ability to discriminate between perfectly matched and mismatched target sequences. qiagen.com This enhanced specificity is crucial for applications such as single nucleotide polymorphism (SNP) genotyping, where distinguishing between sequences that differ by only a single base is essential. biosearchtech.comnih.gov

The incorporation of LNA monomers into an oligonucleotide probe significantly increases the melting temperature (Tm) of the duplex formed with its target. microsynth.com More importantly, the difference in Tm (ΔTm) between a perfectly matched duplex and a duplex with a single mismatch is substantially larger for LNA-containing probes compared to standard DNA probes. qiagen.comtandfonline.com This increased ΔTm, which can be up to 8°C, allows for more robust discrimination of closely related sequences. qiagen.com

Research has shown that the strategic placement of LNA residues within an oligonucleotide is key to maximizing mismatch discrimination. Studies have indicated that placing a triplet of LNA residues centered around the potential mismatch site is often the most effective strategy for enhancing discriminatory power. nih.govnih.gov However, the effectiveness of LNA modification can be dependent on the specific type of mismatch and the surrounding sequence context. For instance, while LNA modifications generally improve discrimination, exceptions have been noted, such as with certain G-T mismatches where discrimination may decrease if the guanine (B1146940) or flanking nucleotides are modified. nih.gov

The improved selectivity of LNA-modified oligonucleotides is attributed to the conformational pre-organization of the LNA monomer. The locked ribose ring reduces the entropic penalty of hybridization, leading to more favorable thermodynamics for the formation of a stable, A-form duplex. nih.govnih.gov This rigid structure enhances the stacking interactions of perfectly matched base pairs while decreasing the stabilizing interactions of mismatched pairs. nih.govacs.org LNA purines, in particular, have been shown to offer a greater potential for recognizing mismatches compared to LNA pyrimidines. researchgate.net

Table 1: Effect of LNA Modification on Mismatch Discrimination (ΔTm) This table is interactive and represents a synthesis of data reported in scientific literature. Specific values can vary based on sequence context and experimental conditions.

| Mismatch Type | LNA Position | ΔTm (°C) without LNA | ΔTm (°C) with LNA | Fold Increase in Discrimination |

|---|---|---|---|---|

| A•A | Centered | 8.4 | 12.3 | ~1.5x |

| G•T | Centered | 6.3 | 5.5 | ~0.9x |

| C•C | Central in +T+C+C | Variable | Significantly Increased | Boosted |

| A•G | Central in +T+A+G | Variable | Significantly Increased | Boosted |

| Factor V Leiden (1691G>A) | Various | 4.85 | Up to 9.85 | Up to ~2.0x |

Data synthesized from multiple sources. nih.govtandfonline.comnih.gov

Nuclease Resistance Profile of LNA-Modified Oligonucleotides

Increased Stability Against Enzymatic Degradation by Endonucleases and Exonucleases

Oligonucleotides modified with LNA exhibit significantly increased resistance to enzymatic degradation by nucleases, a critical property for many in vitro and in vivo applications. qiagen.comresearchgate.netsynoligo.com This heightened stability against both exonucleases (which degrade nucleic acids from the ends) and endonucleases (which cleave within the sequence) prolongs the functional lifespan of the oligonucleotide. tandfonline.comtandfonline.com

The 2'-O, 4'-C methylene bridge of the LNA monomer sterically hinders the approach of nuclease enzymes, making the phosphodiester backbone less accessible for cleavage. synoligo.commetabion.com Studies have demonstrated that even the incorporation of a few LNA monomers can confer substantial protection. For example, modifying the 3'-end of an oligonucleotide with just two LNA residues can result in a significant increase in stability against 3'-exonucleases like snake venom phosphodiesterase (SVPD). tandfonline.comtandfonline.com A fully modified LNA oligonucleotide can remain completely stable under conditions where unmodified DNA is rapidly degraded. tandfonline.comtandfonline.com

Research has systematically evaluated the nuclease resistance of LNA-DNA chimeras. In one study, a fully LNA-modified oligonucleotide showed remarkable stability against the S1-endonuclease, with 85% of the full-length oligo remaining after 2 hours of digestion, whereas the corresponding unmodified DNA and even phosphorothioate (B77711) analogs were undetectable after just 30 minutes. tandfonline.comtandfonline.com The position of the LNA modification is also critical for protection. A single LNA residue at the penultimate (L-2) position from the 3'-end has been shown to provide complete protection against the 3'→5' exonuclease activity of several DNA polymerases. nih.gov

Furthermore, LNA-modified oligonucleotides have demonstrated enhanced stability in complex biological fluids like human serum, a crucial advantage for therapeutic applications. biosearchtech.comnih.gov The combination of high target affinity and robust nuclease resistance makes LNA-modified oligonucleotides, synthesized using building blocks like DMTr-LNA-U-3-CED-Phosphoramidite, powerful tools in molecular biology and biotechnology. nih.gov

Table 2: Nuclease Stability of LNA-Modified Oligonucleotides This table is interactive and presents a summary of findings from nuclease degradation assays reported in the literature.

| Oligonucleotide Type | Nuclease | Digestion Time | Percent Full-Length Oligo Remaining |

|---|---|---|---|

| Unmodified DNA | S1-Endonuclease | 30 min | 0% |

| Phosphorothioate DNA | S1-Endonuclease | 30 min | 0% |

| Fully Modified LNA | S1-Endonuclease | 2 hours | 85% |

| Unmodified DNA | Snake Venom Phosphodiesterase (SVPD) | 2 hours | 0% |

| 3'-end modified (2 LNAs) | Snake Venom Phosphodiesterase (SVPD) | 2 hours | 83% |

| Fully Modified LNA | Snake Venom Phosphodiesterase (SVPD) | 2 hours | 100% |

| α-L-LNA (1 modification) | Snake Venom Phosphodiesterase (SVPD) | 2 hours | 40% |

| α-L-LNA (2 modifications) | Snake Venom Phosphodiesterase (SVPD) | 2 hours | 65% |

Data synthesized from multiple sources. tandfonline.comtandfonline.comoup.com

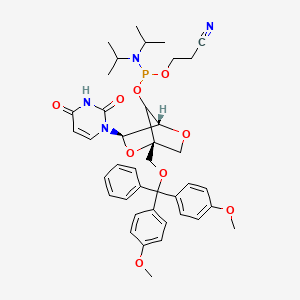

Structure

2D Structure

Properties

Molecular Formula |

C40H47N4O9P |

|---|---|

Molecular Weight |

758.8 g/mol |

IUPAC Name |

3-[[(1R,3R,4S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H47N4O9P/c1-27(2)44(28(3)4)54(51-24-10-22-41)53-36-35-37(43-23-21-34(45)42-38(43)46)52-39(36,25-49-35)26-50-40(29-11-8-7-9-12-29,30-13-17-32(47-5)18-14-30)31-15-19-33(48-6)20-16-31/h7-9,11-21,23,27-28,35-37H,10,24-26H2,1-6H3,(H,42,45,46)/t35-,36?,37+,39+,54?/m0/s1 |

InChI Key |

ROCIJWWVBQZMMI-ZQXXGORGSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=O)NC6=O |

Origin of Product |

United States |

Chemical Synthesis of Dmtr Lna U 3 Ced Phosphoramidite Monomer

Overview of Phosphoramidite (B1245037) Chemistry for Nucleoside Monomer Preparation

Phosphoramidite chemistry is the universally adopted method for the automated, solid-phase synthesis of oligonucleotides. researchgate.netbiosearchtech.com Developed in the early 1980s, this approach allows for the highly efficient, stepwise addition of nucleoside monomers to a growing oligonucleotide chain attached to a solid support. sigmaaldrich.comatdbio.com The success of this method hinges on the use of specially designed nucleoside phosphoramidite monomers, which have their reactive groups temporarily blocked by protecting groups to prevent unwanted side reactions. biosearchtech.com

The synthesis cycle involves four main chemical reactions:

Deblocking (Detritylation): The cycle begins with the removal of an acid-labile 5'-hydroxyl protecting group, typically a 4,4'-dimethoxytrityl (DMTr) group, from the nucleoside bound to the solid support. This exposes the 5'-hydroxyl for the subsequent reaction. sigmaaldrich.comatdbio.com

Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid catalyst and couples with the free 5'-hydroxyl of the support-bound nucleoside. This forms a new phosphite (B83602) triester linkage. sigmaaldrich.comatdbio.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in shorter-than-desired sequences, they are permanently blocked or "capped," typically through acetylation. sigmaaldrich.com

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by treatment with an oxidizing agent, usually an iodine solution. sigmaaldrich.comatdbio.com

This four-step cycle is repeated for each nucleotide added to the sequence. The preparation of the phosphoramidite monomers themselves is a critical prerequisite for this process, requiring careful protection of the nucleoside's functional groups before introducing the reactive phosphoramidite moiety at the 3'-hydroxyl position. nih.govwikipedia.org

Phosphitylation Reaction for 3′-O-Phosphoramidite Formation

The final step in monomer synthesis is phosphitylation, which introduces the reactive phosphorus group at the 3'-hydroxyl position of the DMTr-protected LNA-U nucleoside precursor. This reaction converts the stable nucleoside into the activated phosphoramidite building block required for oligonucleotide synthesis. nih.govnih.gov

The most common method for phosphitylation involves treating the protected nucleoside with a phosphitylating agent in the presence of a weak acid activator. wikipedia.org 2-Cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite is a widely used phosphitylating reagent for this purpose. uow.edu.auchemicalbook.comentegris.com

This reagent offers several advantages over alternatives like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite:

Stability: It is more stable and less sensitive to moisture. uow.edu.au

Efficiency: It is highly effective for the phosphitylation of a wide range of nucleosides, including LNA monomers. uow.edu.auresearchgate.net

Cost-Effectiveness: It is generally cheaper than the corresponding chlorophosphoramidite. uow.edu.au

During the reaction, one of the N,N-diisopropylamino groups of the phosphorodiamidite is displaced by the 3'-hydroxyl group of the nucleoside, forming the desired 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite. chemicalbook.com The 2-cyanoethyl group serves as a protecting group for the phosphite, which is removed at the end of the oligonucleotide synthesis.

The phosphitylation reaction and the subsequent coupling step in oligonucleotide synthesis require an activator. researchgate.netgoogle.com The activator plays a dual role: it acts as both a weak acid and a nucleophilic catalyst. oup.comglenresearch.com

The proposed mechanism involves two steps:

Protonation: The activator first protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite. This converts the amino group into a good leaving group. atdbio.comglenresearch.com

Nucleophilic Attack: The conjugate base of the activator (e.g., tetrazolide) then acts as a nucleophile, attacking the phosphorus atom and displacing the diisopropylamine (B44863). This forms a highly reactive intermediate (e.g., a tetrazolylphosphite species). google.comoup.comglenresearch.com This intermediate is then rapidly attacked by the 5'-hydroxyl group of the growing oligonucleotide chain (during synthesis) or the 3'-hydroxyl of the nucleoside (during monomer preparation), forming the desired phosphite triester linkage. oup.comglenresearch.com

Several compounds are used as activators, with 1H-Tetrazole being the traditional choice. glenresearch.com However, alternatives like 4,5-Dicyanoimidazole (B129182) (DCI) have gained popularity due to certain advantages. oup.comglenresearch.com

Table 1: Comparison of Common Phosphoramidite Activators

| Activator | pKa | Key Characteristics |

| 1H-Tetrazole | 4.9 | The original standard activator; effective for standard DNA synthesis but has limited solubility in acetonitrile (B52724) and is less efficient for sterically hindered monomers like those used in RNA synthesis. glenresearch.com |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole but more nucleophilic, leading to faster coupling times. oup.comglenresearch.com It has very high solubility in acetonitrile, allowing for higher effective reagent concentrations. oup.com |

| 5-(Ethylthio)-1H-tetrazole (ETT) | 4.28 | More acidic than 1H-Tetrazole, leading to faster reaction rates. researchgate.netglenresearch.com It is often preferred for RNA synthesis. researchgate.net |

Optimization of Reaction Kinetics for High Yield and Purity

The synthesis of DMTr-LNA-U-3-CED-Phosphoramidite is centered around the phosphitylation of the corresponding 5'-O-DMTr-LNA-Uridine nucleoside. Achieving high yield and purity necessitates careful optimization of the reaction kinetics. The standard phosphitylating agent used is 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite. The reaction's efficiency is highly dependent on the choice of activator.

Early methods utilized tetrazole as an activator; however, research has shown that activators such as 4,5-dicyanoimidazole (DCI) are superior. thieme-connect.degoogle.com The use of DCI results in significantly faster reaction times and higher yields. thieme-connect.de Typically, with DCI as the activator, the phosphitylation reaction can be completed within 0.5 to 4 hours. google.com

Further advancements in optimizing reaction kinetics have led to the exploration of microwave-assisted synthesis. This technique has been shown to dramatically reduce reaction times for the phosphitylation of nucleosides to as little as 10 to 15 minutes, offering an efficient alternative to conventional heating methods. nih.gov

While the synthesis of the monomer itself can be optimized for speed, it is noteworthy that the inherent steric hindrance of the bicyclic LNA structure affects the kinetics of its subsequent use. glenresearch.com During automated oligonucleotide synthesis, the coupling step involving an LNA phosphoramidite requires a longer time (e.g., 180-250 seconds) compared to standard DNA phosphoramidites to ensure efficient incorporation. glenresearch.com Similarly, the oxidation of the resulting phosphite triester is slower and requires an extended oxidation time of around 45 seconds. glenresearch.com

Table 1: Comparison of Activators for LNA Phosphitylation

| Activator | Relative Reaction Time | Relative Yield | Reference |

|---|---|---|---|

| Tetrazole | Standard | Good | google.com |

Mitigation of Undesired Nucleobase Phosphitylation Side Reactions

A primary challenge in phosphoramidite synthesis is the potential for side reactions, particularly the undesired phosphitylation of the nucleobase itself. The exocyclic amino groups of adenine, guanine (B1146940), and cytosine are nucleophilic and require protection to prevent this side reaction. springernature.com However, the uracil (B121893) nucleobase lacks an exocyclic amino group, making it significantly less reactive towards phosphitylating reagents. google.com

Purification and Stability Considerations for DMTr-LNA-U-3-CED-Phosphoramidite

The purity and stability of the final phosphoramidite monomer are critical for its performance in high-fidelity oligonucleotide synthesis.

Strategies for Purification (e.g., Chromatography, Precipitation)

Following the phosphitylation reaction, the crude product requires purification to remove unreacted starting materials, the activator, and any side products. The standard and most common method for purifying phosphoramidites is silica (B1680970) gel chromatography. nih.gov

Several key considerations are vital for successful chromatographic purification:

Hydrolysis Prevention : Phosphoramidites are sensitive to hydrolysis by the acidic silica gel. nih.gov To prevent degradation of the product, the silica gel column and the elution solvents must be neutralized with a non-nucleophilic base, typically by including 0.5-1% triethylamine (B128534) in the eluent. nih.govumich.edu

Techniques : Both traditional flash chromatography and Dry Column Vacuum Chromatography have been effectively used for the purification of LNA phosphoramidites. thieme-connect.deumich.edu

For large-scale industrial synthesis, silica gel chromatography can be costly and time-consuming. google.com In such cases, alternative purification strategies are employed:

Precipitation : When the phosphitylation reaction is highly efficient, the desired LNA phosphoramidite can often be purified by simple precipitation from the reaction mixture, avoiding chromatography altogether. google.comnih.gov

Liquid-Liquid Extraction : A patented process describes the purification of phosphoramidites, including LNA amidites, using a multi-step liquid-liquid extraction procedure. google.comgoogle.com This method avoids silica gel entirely, partitioning the product away from impurities between polar and apolar phases, which is highly suitable for large-scale production. google.comgoogle.com

Solution Stability and Storage Conditions

Phosphoramidites are known to be sensitive to moisture and oxidation. nih.gov However, studies have shown that LNA phosphoramidites exhibit exceptional stability when handled and stored correctly. In anhydrous acetonitrile, the standard solvent used on DNA synthesizers, the four common LNA phosphoramidites showed no significant decomposition after being monitored for two months. thieme-connect.de This high stability is advantageous for their use in automated synthesis platforms.

For optimal long-term preservation, DMTr-LNA-U-3-CED-Phosphoramidite should be stored as a lyophilized solid under an inert atmosphere (e.g., argon) at -20°C. In this form, the chemical can be stable for many months.

Once dissolved in an anhydrous solvent to create a stock solution, the following storage conditions are recommended to prevent inactivation from repeated freeze-thaw cycles and degradation:

Short-term (up to 1 month) : Store at -20°C under nitrogen.

Long-term (up to 6 months) : Store at -80°C under nitrogen.

Table 2: Recommended Storage Conditions for DMTr-LNA-U-3-CED-Phosphoramidite

| Form | Temperature | Atmosphere | Duration | Reference |

|---|---|---|---|---|

| Lyophilized Solid | -20°C | Inert (Argon/Nitrogen) | >12 months | |

| In Anhydrous Solvent | -20°C | Inert (Nitrogen) | Up to 1 month |

Comparative Analysis with Other LNA Phosphoramidite Nucleobases (e.g., Adenine, Cytosine, Guanine, 5-Methylcytosine)

While sharing the same core LNA scaffold, the phosphoramidites of different nucleobases exhibit some key differences in their synthesis and properties.

Synthesis and Purity : As previously noted, the synthesis of LNA-Uridine and LNA-5-Methylcytosine phosphoramidites is generally more straightforward and higher yielding than that of LNA-Adenine, LNA-Guanine, and LNA-Cytosine. google.com This is due to the absence of a reactive exocyclic amino group on the uracil base, which obviates the need for nucleobase protection and reduces the likelihood of side reactions. google.com

Purification : The purification strategies are generally consistent across all LNA phosphoramidites, with silica gel chromatography being the standard for research scale and precipitation or extraction used for larger scales. thieme-connect.degoogle.com

Solubility : While most LNA phosphoramidites dissolve readily in anhydrous acetonitrile, some variants, such as the 5-Methyl-Cytosine LNA phosphoramidite, may require a solvent mixture like 25% THF in acetonitrile for complete dissolution. glenresearch.com

Stability and Performance : The primary purpose of incorporating any LNA monomer into an oligonucleotide is to dramatically increase the thermal stability of the resulting duplex with its complementary DNA or RNA strand. glenresearch.com This effect is consistent across all LNA nucleobases. Oligonucleotides containing LNA modifications show unprecedented increases in melting temperature (Tm), typically +3 to +8 °C per modification. researchgate.net Comparative studies of various nucleic acid analogues have consistently shown that LNA provides the highest degree of thermal stability, following the general trend: PS-DNA < DNA < RNA < 2′-F RNA < LNA. nih.gov This makes LNA monomers, including the uridine (B1682114) variant, superior for applications requiring high affinity and specificity. nih.govacs.org

Table 3: Comparative Properties of LNA Phosphoramidites

| Property | LNA-Uridine (U) | LNA-Adenine (A), Guanine (G), Cytosine (C) | LNA-5-Methylcytosine (5-Me-C) |

|---|---|---|---|

| Nucleobase Protection Required | No | Yes (e.g., Bz, iBu, Ac) | Yes (e.g., Bz) |

| Relative Synthesis Yield | High | Moderate to High | High |

| Potential for Side Reactions | Low | Higher | Low |

| Standard Dissolution Solvent | Acetonitrile | Acetonitrile | Acetonitrile / THF |

| Effect on Duplex Tm | High Increase | High Increase | High Increase |

Solid Phase Oligonucleotide Synthesis Utilizing Dmtr Lna U 3 Ced Phosphoramidite

Principles of Automated Solid-Phase Phosphoramidite (B1245037) Synthesis

Automated solid-phase synthesis is the standard method for producing oligonucleotides. wikipedia.orgttu.ee The process is characterized by the sequential addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically controlled-pore glass (CPG) or polystyrene. atdbio.comslideshare.netumich.edu This solid-phase approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplify the purification process by merely washing away unreacted materials after each step. ttu.eeumich.edu

The synthesis proceeds in the 3' to 5' direction, which is opposite to the natural 5' to 3' enzymatic synthesis of DNA and RNA. wikipedia.orgbiotage.com The entire process is automated, with a computer controlling the precise delivery of reagents for each step in the synthesis cycle. ttu.eealfachemic.com A single cycle, which results in the addition of one nucleotide, consists of four primary chemical reactions: detritylation, coupling, capping, and oxidation. idtdna.comdanaher.com

The cycle begins with the first nucleoside pre-attached to the solid support. biotage.comdanaher.com Each subsequent nucleotide is added as a phosphoramidite monomer, a derivative of a natural or modified nucleoside. wikipedia.orgdanaher.com These monomers have protecting groups on their reactive functional groups (the 5'-hydroxyl, the exocyclic amines of the bases A, C, and G, and the phosphate (B84403) group) to prevent unwanted side reactions during synthesis. idtdna.combiosearchtech.com The 4,4'-dimethoxytrityl (DMTr) group is almost universally used for the protection of the 5'-hydroxyl function. idtdna.comumich.edu

| Feature | Description | Reference |

|---|---|---|

| Synthesis Direction | 3' to 5' | wikipedia.orgbiotage.com |

| Platform | Insoluble solid support (e.g., CPG, Polystyrene) | atdbio.comslideshare.net |

| Core Chemistry | Phosphoramidite method | wikipedia.orgdanaher.com |

| Key Protecting Group | 5'-O-Dimethoxytrityl (DMTr) | idtdna.comumich.edu |

| Fundamental Steps | Detritylation, Coupling, Capping, Oxidation | idtdna.comdanaher.com |

Detailed Synthesis Cycle for LNA-Modified Oligonucleotides

The synthesis of oligonucleotides containing LNA monomers, such as those derived from DMTr-LNA-U-3-CED-phosphoramidite, follows the same fundamental four-step cycle as standard DNA or RNA synthesis. atdbio.com However, adjustments to the standard protocols are necessary, particularly concerning the coupling step, to accommodate the unique structural properties of LNA monomers. atdbio.commdpi.com

Each synthesis cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the terminal nucleoside of the support-bound oligonucleotide chain. sigmaaldrich.comsigmaaldrich.com This deprotection, or detritylation, exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite monomer in the subsequent coupling step. idtdna.combiosearchtech.com

The reaction is typically carried out by treating the solid support with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or 3% dichloroacetic acid (DCA) in an inert anhydrous solvent like dichloromethane. wikipedia.orgatdbio.com The cleavage of the DMTr group produces a highly stable and intensely orange-colored dimethoxytrityl cation. atdbio.comsigmaaldrich.com The intensity of this color, measured by UV/visible spectrophotometry at approximately 495 nm, is used to monitor the efficiency of each coupling cycle in real-time. atdbio.comslideshare.net

It is crucial to control the duration and strength of the acid treatment. wikipedia.orgbiosearchtech.com Prolonged exposure to acid can lead to an undesirable side reaction known as depurination, which is the cleavage of the glycosidic bond in purine (B94841) nucleosides (A and G), leading to chain cleavage during the final deprotection and a lower yield of the full-length product. wikipedia.orgsigmaaldrich.combiosearchtech.com

Following detritylation and washing, the support-bound chain with its newly freed 5'-hydroxyl group is ready for the coupling reaction. atdbio.comidtdna.com In this step, the specific LNA monomer, DMTr-LNA-U-3-CED-phosphoramidite, is introduced to be added to the sequence. broadpharm.com This monomer is a ribonucleoside with a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon, which "locks" the furanose ring in a C3'-endo (N-type) conformation. atdbio.combroadpharm.com

The phosphoramidite monomer is delivered to the synthesis column along with an activator, both dissolved in an anhydrous solvent like acetonitrile (B52724). sigmaaldrich.comatdbio.com The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. wikipedia.orgbiotage.com

Nucleoside phosphoramidites are stable compounds that require activation to become reactive for the coupling step. ttu.eebiotage.com Activation is achieved using a mild acidic azole catalyst, such as 1H-tetrazole or its derivatives. glenresearch.comresearchgate.net The activation process is generally understood to be a two-step mechanism. glenresearch.comoup.com

First, the activator protonates the nitrogen atom of the diisopropylamino group on the phosphoramidite. glenresearch.comoup.com This converts the diisopropylamine (B44863) into a good leaving group. atdbio.com Subsequently, the conjugate base of the activator (e.g., tetrazolide) acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive intermediate, such as a tetrazolyl-phosphoramidite. glenresearch.comoup.comnih.gov This activated intermediate then rapidly reacts with the 5'-hydroxyl group of the support-bound oligonucleotide, forming the desired phosphite triester bond. oup.com Several different activators are used in automated synthesis, each with slightly different properties. glenresearch.comresearchgate.net

| Activator | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| 1H-Tetrazole | - | The traditional standard activator; limited solubility in acetonitrile. | glenresearch.comoup.com |

| 5-Ethylthio-1H-tetrazole | ETT | More acidic than 1H-tetrazole, leading to faster coupling; commonly used. | biosearchtech.comglenresearch.com |

| 5-Benzylthio-1H-tetrazole | BTT | More acidic than ETT; often used for sterically hindered monomers like those in RNA synthesis. | biosearchtech.comglenresearch.com |

| 4,5-Dicyanoimidazole (B129182) | DCI | Less acidic than tetrazoles but a more potent nucleophilic catalyst, can reduce coupling times. | biosearchtech.comglenresearch.com |

The coupling reaction for standard deoxynucleoside phosphoramidites is very rapid, often completing in under 30 seconds. wikipedia.org However, modified monomers that are sterically hindered, such as 2'-O-protected ribonucleoside phosphoramidites and LNA phosphoramidites, require longer coupling times to achieve high reaction efficiencies. wikipedia.orgglenresearch.com The bicyclic structure of LNA monomers presents a steric challenge for the coupling reaction. atdbio.com Therefore, to ensure near-quantitative coupling yields, the reaction time for LNA monomers is typically extended. atdbio.commdpi.com For the incorporation of an LNA phosphoramidite, coupling times are often increased to several minutes (e.g., 10-15 minutes) compared to the standard sub-minute times for DNA monomers. wikipedia.orgmdpi.com

| Monomer Type | Typical Coupling Time | Reference |

|---|---|---|

| 2'-Deoxynucleoside Phosphoramidites (DNA) | ~20-50 seconds | wikipedia.orgatdbio.com |

| 2'-O-Protected Ribonucleoside Phosphoramidites (RNA) | 5-15 minutes | wikipedia.orgglenresearch.com |

| LNA Phosphoramidites | 10-15 minutes | atdbio.commdpi.com |

Despite using optimized conditions and an excess of phosphoramidite, the coupling reaction efficiency is not 100%; typically it is around 99% to 99.5%. biotage.combiosearchtech.com This means a small fraction of the support-bound oligonucleotide chains will have unreacted 5'-hydroxyl groups after the coupling step. atdbio.combiotage.com If these free hydroxyl groups are not blocked, they will be available to react in the next coupling cycle, leading to the synthesis of oligonucleotides with a single base deletion (n-1 sequences). idtdna.combiosearchtech.com These failure sequences are difficult to separate from the full-length product. biosearchtech.com

To prevent this, a "capping" step is performed immediately after coupling. atdbio.comidtdna.com This step permanently blocks the unreacted 5'-hydroxyl groups by acetylating them, rendering them inert to all subsequent synthesis cycles. biotage.combiosearchtech.com The capping process typically uses a two-part reagent system. atdbio.com Capping Mix A usually contains acetic anhydride, while Capping Mix B contains a catalyst, N-methylimidazole (NMI), often in a solvent mixture of tetrahydrofuran (B95107) and pyridine (B92270). sigmaaldrich.comatdbio.combiotage.com The resulting acetylated cap is stable throughout the remainder of the synthesis but is removed during the final deprotection of the oligonucleotide. biosearchtech.com Some protocols also include a second capping step after oxidation to ensure the removal of any residual water, which could inhibit the subsequent coupling reaction. biotage.combiosearchtech.com

| Reagent Component | Chemical Name | Function | Reference |

|---|---|---|---|

| Capping Mix A | Acetic Anhydride | Acetylation agent | biotage.combiosearchtech.com |

| Capping Mix B | N-methylimidazole (NMI) | Activator/Catalyst for acetylation | biotage.combiosearchtech.com |

Table of Compounds

| Compound Name | Abbreviation / Common Name |

|---|---|

| (4,4'-dimethoxytrityl)-Locked Nucleic Acid-Uridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | DMTr-LNA-U-3-CED-Phosphoramidite |

| 4,4'-Dimethoxytrityl | DMTr |

| Controlled-Pore Glass | CPG |

| Trichloroacetic Acid | TCA |

| Dichloroacetic Acid | DCA |

| Dichloromethane | - |

| Acetonitrile | - |

| 1H-Tetrazole | - |

| 5-Ethylthio-1H-tetrazole | ETT |

| 5-Benzylthio-1H-tetrazole | BTT |

| 4,5-Dicyanoimidazole | DCI |

| Acetic Anhydride | - |

| N-methylimidazole | NMI |

| Tetrahydrofuran | THF |

| Pyridine | - |

| Diisopropylamine | - |

Oxidation/Sulfurization of Phosphite Tri-ester Linkage

Following the coupling of a phosphoramidite monomer to the growing oligonucleotide chain on the solid support, an unstable phosphite triester linkage is formed. atdbio.com This trivalent phosphorus (P(III)) species is susceptible to acid-catalyzed cleavage, which would be detrimental in the subsequent detritylation step of the next synthesis cycle. atdbio.com Therefore, it is essential to convert the phosphite triester into a more stable pentavalent phosphorus (P(V)) species. atdbio.com

This conversion is typically achieved through one of two processes: oxidation or sulfurization.

Oxidation: The most common method for creating a natural phosphodiester backbone involves oxidation of the phosphite triester. This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine or lutidine. wikipedia.orgatdbio.com The iodine acts as the oxidizing agent, converting the P(III) center to a P(V) phosphate triester. wikipedia.orgatdbio.com Anhydrous oxidation conditions can also be employed using reagents such as tert-butyl hydroperoxide. wikipedia.org

Sulfurization: To generate oligonucleotide phosphorothioates, which are analogues of nucleic acids where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, a sulfurization step is performed instead of oxidation. wikipedia.org This modification is often introduced to increase the nuclease resistance of the oligonucleotide. Various sulfur-transfer reagents can be used for this purpose. It is important to note that when synthesizing phosphorothioates, the capping step should be performed after sulfurization to prevent interference from capping reagents with the sulfur-transfer reaction. wikipedia.orgbiosearchtech.com

In the synthesis of oligonucleotides containing a mix of phosphodiester and phosphorothioate (B77711) linkages, a selective oxidation process is crucial. It has been observed that freshly prepared oxidation solutions can lead to an undesirable side reaction where existing phosphorothioate linkages are converted to phosphodiester linkages. google.com Aging the oxidation solution for a specific period can mitigate this issue, allowing for the selective oxidation of the newly formed phosphite triester without affecting the previously incorporated phosphorothioate linkages. google.com

Formation of LNA-Containing Oligonucleotide Constructs

The unique properties of LNA, particularly its ability to "lock" the ribose ring in an N-type (C3'-endo) conformation, leads to enhanced thermal stability and binding affinity when incorporated into oligonucleotides. nih.govmicrosynth.com This has led to the design and synthesis of various LNA-containing constructs for a wide range of applications. researchgate.netuq.edu.au The synthesis of these constructs is readily achievable using standard solid-phase phosphoramidite chemistry, allowing for the precise placement of LNA monomers within a DNA or RNA sequence. nih.govglenresearch.com

Homogeneous LNA oligonucleotides, or "all-LNA," are sequences composed entirely of LNA monomers. researchgate.netglenresearch.com These constructs exhibit exceptionally high thermal stability and nuclease resistance due to the conformational rigidity of the LNA backbone. glenresearch.commdpi.com The synthesis of all-LNA oligonucleotides follows the standard solid-phase synthesis cycle, utilizing LNA phosphoramidites for every coupling step. glenresearch.com All-LNA oligonucleotides are often employed as steric block inhibitors of RNA targets, particularly those with complex secondary structures that are inaccessible to conventional antisense agents. glenresearch.com

To modulate the properties of LNA-containing oligonucleotides, chimeric constructs combining LNA and DNA monomers are frequently synthesized. These are broadly categorized as mixmers and gapmers. researchgate.netglenresearch.commdpi.com

Mixmers: In LNA/DNA mixmers, LNA and DNA (or other modified) nucleotides are interspersed throughout the sequence. researchgate.netglenresearch.com The strategic placement of LNA monomers can be used to fine-tune the binding affinity and nuclease resistance of the oligonucleotide. nih.gov For example, mixmers with alternating LNA and DNA residues exhibit significantly higher stability against nucleases compared to those with long stretches of DNA. glenresearch.com

Gapmers: LNA/DNA gapmers typically consist of a central block of DNA or phosphorothioate DNA monomers flanked by LNA "wings" at the 5' and 3' ends. researchgate.netglenresearch.com This design is particularly useful for antisense applications that rely on the recruitment of RNase H, an enzyme that recognizes DNA/RNA hybrids and cleaves the RNA strand. glenresearch.comnih.gov The LNA wings provide high binding affinity and nuclease resistance, while the central DNA "gap" is necessary for RNase H activation. glenresearch.comnih.gov A central DNA region of at least seven nucleotides is generally required for efficient RNase H-mediated cleavage. glenresearch.com

The synthesis of both mixmers and gapmers is achieved by sequentially coupling the appropriate LNA and DNA phosphoramidites according to the desired sequence on an automated DNA synthesizer. nih.gov

| Construct Type | Description | Key Features | Primary Application |

| All-LNA | Composed entirely of LNA monomers. researchgate.netglenresearch.com | Highest thermal stability and nuclease resistance. glenresearch.com | Steric block inhibition of structured RNA. glenresearch.com |

| LNA/DNA Mixmer | LNA and DNA monomers are interspersed. researchgate.netglenresearch.com | Tunable affinity and stability. nih.gov | Antisense, miRNA inhibition. uq.edu.au |

| LNA/DNA Gapmer | Central DNA block flanked by LNA wings. researchgate.netglenresearch.com | High affinity, nuclease resistance, RNase H activation. glenresearch.comnih.gov | RNase H-dependent antisense applications. glenresearch.com |

The versatility of solid-phase synthesis allows for the co-incorporation of LNA with a variety of other nucleic acid analogues to create oligonucleotides with highly specific properties.

LNA and 2'-O-Methyl-RNA (2'-OMe-RNA): Combining LNA and 2'-OMe-RNA is a common strategy, particularly in the design of antisense oligonucleotides and probes. acs.orgnih.gov Both modifications increase duplex stability, but through different mechanisms. nih.gov LNA provides a significant entropic advantage due to its pre-organized, rigid structure, while 2'-OMe-RNA enhances stability primarily through favorable base stacking. nih.govnih.gov On average, each LNA substitution increases duplex stability more significantly than a 2'-OMe-RNA substitution. nih.gov Chimeric LNA/2'-OMe-RNA oligonucleotides have been successfully used to create "tiny molecular beacons" for cellular imaging and to develop potent antisense agents for modulating pre-mRNA splicing. nih.govacs.org

LNA and Phosphorothioates (PS): The phosphorothioate modification, which replaces a non-bridging oxygen with sulfur in the phosphate backbone, is frequently combined with LNA to enhance nuclease resistance. microsynth.comnih.gov LNA/PS gapmers and mixmers are a mainstay in antisense drug design, leveraging the high affinity of LNA and the nuclease stability and pharmacokinetic properties conferred by the phosphorothioate backbone. uq.edu.aunih.gov

The synthesis of these complex chimeras involves the sequential use of the corresponding phosphoramidite building blocks (e.g., LNA, 2'-OMe-RNA, DNA, and their phosphorothioate versions) within the automated solid-phase synthesis protocol. nih.gov

| Modification Combination | Rationale and Properties | Example Application |

| LNA / 2'-O-Methyl-RNA | Combines the high affinity of LNA with the properties of 2'-OMe. acs.orgnih.gov LNA provides a greater stability increase per modification. nih.gov | Exon-skipping antisense oligonucleotides, "tiny molecular beacons" for RNA imaging. nih.govacs.org |

| LNA / Phosphorothioates (PS) | The PS backbone significantly increases nuclease resistance, complementing the high binding affinity of LNA. nih.gov | Antisense oligonucleotides for therapeutic applications, including gapmers and mixmers. uq.edu.aunih.gov |

| LNA / RNA | LNA incorporation into RNA sequences enhances the stability of duplexes and triplexes. mdpi.complos.org | Probes for RNA structure analysis, potential therapeutic agents targeting RNA structures. mdpi.com |

Post-Synthetic Processing of LNA-Modified Oligonucleotides

Upon completion of the chain assembly on the solid support, the fully synthesized oligonucleotide must be cleaved from the support and all protecting groups on the nucleobases and phosphate backbone must be removed. This process is collectively known as post-synthetic processing.

The final step in solid-phase synthesis is the cleavage of the oligonucleotide from the solid support. atdbio.com The linker attaching the 3'-end of the oligonucleotide to the support is designed to be stable throughout the synthesis cycles but cleavable under specific conditions. atdbio.com

A commonly used method involves treating the solid support with concentrated aqueous ammonia (B1221849) or a solution of a base like potassium carbonate in methanol. atdbio.comnih.gov For example, a succinyl linker, which is frequently used, can be cleaved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. atdbio.com The specific conditions for cleavage and deprotection, such as the reagent, temperature, and duration, can vary depending on the type of linker used and the protecting groups on the nucleobases. google.comacs.org For instance, with a UnyLinker solid support, cleavage of an oligonucleotide with a 3'-terminal LNA can be achieved rapidly, in about 30 minutes to 6 hours, using concentrated ammonium hydroxide at temperatures ranging from room temperature to 60°C. google.com This step is often performed concurrently with the removal of the base-labile protecting groups. acs.org

Deprotection of Nucleobase and Phosphate Protecting Groups

Following the successful solid-phase assembly of the desired oligonucleotide sequence, the final crucial stage of the chemical synthesis process is the removal of persistent protecting groups. umich.edu This deprotection step is essential to liberate the functional oligonucleotide. The process can be conceptually divided into two main objectives: the removal of the 2-cyanoethyl groups from the internucleotidic phosphate backbone and the removal of the protecting groups from the exocyclic amino functions of the nucleobases. glenresearch.com This procedure is typically performed after the oligonucleotide has been cleaved from the solid support, although in some protocols, cleavage and deprotection can occur concurrently. nih.govshigematsu-bio.com The choice of deprotection strategy is critical and must be compatible with all nucleosides within the sequence, including modified monomers like Locked Nucleic Acid (LNA). glenresearch.comglenresearch.com

Considerations for Uracil (B121893) and Other Bases

In contrast, uracil (U), like its DNA counterpart thymine (B56734) (T), does not have an exocyclic amino group and therefore does not require a protecting group on the base itself. sigmaaldrich.com While this simplifies the monomer synthesis, considerations for the base are still necessary during the final deprotection step. A key concern is the potential for modification of the nucleobases by byproducts generated during the removal of the phosphate protecting groups. atdbio.com The deprotection of the β-cyanoethyl group from the phosphate backbone generates acrylonitrile (B1666552) as a byproduct. atdbio.comsigmaaldrich.com Under the strongly basic conditions of deprotection, this reactive Michael acceptor can potentially form 2-cyanoethyl adducts with the nucleobases. atdbio.com Furthermore, certain impurities generated during synthesis can lead to alkylation of uracil nucleobases, a risk that increases the closer the uracil residue is to the 5'-terminus of the oligonucleotide strand. google.com

Compatibility with Various Deprotection Reagents (e.g., Aqueous Ammonia, Methylamine)

The deprotection of oligonucleotides containing LNA monomers, including LNA-U, generally follows standard protocols established for DNA and RNA synthesis. glenresearch.com However, the selection of the deprotection reagent and conditions must be made carefully to ensure complete removal of all protecting groups without degrading the oligonucleotide product. glenresearch.com

Aqueous Ammonia

Concentrated aqueous ammonia is the most traditional and widely used reagent for the deprotection of oligonucleotides. atdbio.comsigmaaldrich.com The process typically involves heating the oligonucleotide solution in concentrated aqueous ammonia, which effectively removes both the N-acyl protecting groups from A, C, and G, and the β-cyanoethyl groups from the phosphate backbone. sigmaaldrich.com Standard conditions often involve heating at 55 °C for several hours. atdbio.comnih.gov Research has shown that for certain LNA-modified oligonucleotides, particularly those with sensitive or novel backbone linkages, treatment with concentrated aqueous ammonia at 55 °C for 5 hours successfully yielded the desired product where other deprotection strategies failed. nih.govacs.org

Aqueous methylamine, often used as a 1:1 mixture with aqueous ammonia (a reagent known as AMA) or as a 40% aqueous solution, has become a popular alternative for deprotection. nih.govmdpi.com The primary advantage of methylamine-based reagents is a significant reduction in both the time and temperature required for complete deprotection compared to conventional ammonia treatment. mdpi.com For example, complete deprotection can often be achieved at room temperature or with mild heating (e.g., 65 °C) in as little as 20-30 minutes. mdpi.comgoogle.comglenresearch.com

While LNA-containing oligonucleotides are generally compatible with standard deprotection protocols, a critical consideration arises with the use of methylamine. glenresearch.com It is advised to avoid methylamine when deprotecting oligonucleotides that contain the N-benzoyl-5-methyl-cytidine LNA analogue (Me-Bz-C-LNA), as this can lead to an undesirable side reaction, resulting in the introduction of an N4-methyl modification on the cytidine (B196190) base. glenresearch.com This highlights the importance of verifying reagent compatibility with all specific modified monomers present in a sequence.

The following table summarizes various deprotection conditions that have been successfully applied in oligonucleotide synthesis.

| Entry | Reagent(s) | Temperature | Time | Efficacy & Notes | Source(s) |

| 1 | 28% Aqueous Ammonia | 55 °C | 17 h | Conventional method; complete removal of standard protecting groups. | mdpi.com |

| 2 | 28% Aqueous Ammonia | Room Temp. | 8 h | Effective for certain modified oligonucleotides without heat-labile groups. | mdpi.com |

| 3 | 40% Aqueous Methylamine | Room Temp. | 2 h | Significantly reduces deprotection time compared to aqueous ammonia. | mdpi.com |

| 4 | Aqueous Ammonia/Methylamine (AMA) | 65 °C | 20 min | Rapid deprotection compatible with specific depurination-resistant protecting groups. | glenresearch.com |

| 5 | Concentrated Aqueous Ammonia | 55 °C | 5 h | Successful for deprotection of LNA-oligonucleotides with sensitive sulfamate/sulfamide backbones. | nih.govacs.org |

| 6 | 0.4 M Sodium Hydroxide in Methanol/Water | Room Temp. | 4 h | Effective for removing base, phosphate, and specific linker protecting groups. | mdpi.com |

Mechanistic and Biophysical Characterization of Lna Modified Oligonucleotides

Quantitative Assessment of Hybridization Thermodynamics

The defining characteristic of LNA-modified oligonucleotides is their remarkably high thermal stability when hybridized to complementary DNA or RNA strands. biomers.netglenresearch.com This enhanced stability can be quantified through the analysis of melting temperatures and the fundamental thermodynamic parameters governing duplex formation.

Melting Temperature (Tm) Analysis

The melting temperature (Tm) is the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands. The incorporation of LNA monomers into an oligonucleotide significantly increases the Tm of the resulting duplex. mdpi.comnih.gov This increase can be substantial, with each LNA modification raising the Tm by approximately 2–8°C for LNA:DNA duplexes and up to 9.6°C for LNA:RNA duplexes. biomers.netnih.govqiagen.com However, this enhancement is not strictly additive and is influenced by the sequence context and the number of LNA modifications. glenresearch.comnih.gov For longer oligonucleotides, the increase in Tm per LNA modification tends to be smaller. nih.gov The ability to modulate Tm by varying the LNA content is a powerful tool for designing probes and primers with specific hybridization characteristics, especially for AT-rich sequences that typically have low melting temperatures. biomers.netqiagen.com

The following table illustrates the change in melting temperature (ΔTm) observed upon incorporation of LNA modifications in different duplex contexts.

| Duplex Type | ΔTm per LNA Modification (°C) | Reference |

|---|---|---|

| LNA/DNA | +1.5 to +4 | nih.gov |

| LNA/RNA | +2.6 to +8.2 | nih.gov |

| LNA/DNA (single insertion) | up to +9 | glenresearch.com |

| LNA:RNA (multiple insertions) | +8.1 to +9.6 | nih.gov |

Determination of Enthalpic, Entropic, and Free Energy Parameters (ΔH°, ΔS°, ΔG°)

While Tm is a useful indicator, a complete understanding of duplex stability requires the determination of the changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). mdpi.com Thermodynamic analysis reveals that the stabilization induced by LNA is generally characterized by a favorable enthalpic change (more negative ΔH°) and an unfavorable entropic change (more negative ΔS°). acs.orgacs.orgnih.gov The favorable enthalpy is attributed to improved base stacking and hydrogen bonding interactions, which are enhanced by the pre-organized conformation of the LNA monomer. mdpi.comnih.gov The unfavorable entropy change results from the reduced flexibility of the single-stranded LNA-containing oligonucleotide. mdpi.comacs.org However, because the LNA monomer is already "locked" in a favorable conformation for duplex formation, the entropic penalty for hybridization is less severe compared to that of an unmodified DNA strand. mdpi.comoup.com Ultimately, the significant enthalpic gain outweighs the entropic cost, resulting in a more favorable Gibbs free energy of hybridization (more negative ΔG°) and thus a more stable duplex. acs.orgnih.gov

A study on LNA-containing DNA/RNA duplexes found that the change in Gibbs free energy at 37°C (ΔΔG°37), comparing LNA-modified to natural duplexes, ranged from -1.1 to -2.0 kcal mol−1, indicating significant thermodynamic stabilization. mdpi.com

Sequence-Dependent Variability in Thermodynamic Stability

The thermodynamic stabilization conferred by LNA is not uniform and exhibits significant sequence dependence. mdpi.comnih.govacs.org The identity of the LNA base itself, as well as its neighboring bases (both 5' and 3'), influences the extent of stabilization. nih.govacs.org Research has shown that LNA pyrimidines tend to provide more stability than LNA purines. nih.govacs.org Furthermore, the stabilizing effect can be either primarily enthalpic or entropic depending on the specific sequence context. mdpi.comnih.gov For instance, the introduction of an LNA into a base pair that already has strong stacking interactions may lead to a more pronounced enthalpic stabilization. mdpi.com This sequence-dependent variability underscores the importance of developing predictive models, such as nearest-neighbor parameters, to accurately estimate the stability of any given LNA-modified oligonucleotide. nih.govacs.orgresearchgate.net

| Parameter | General Observation upon LNA Incorporation | Reference |

|---|---|---|

| ΔG° (Gibbs Free Energy) | More negative (more favorable) | mdpi.comacs.org |

| ΔH° (Enthalpy) | More negative (favorable) | acs.orgacs.orgnih.gov |

| ΔS° (Entropy) | More negative (unfavorable) | acs.orgacs.orgnih.gov |

Structural Elucidation of LNA-Containing Duplexes

Spectroscopic and crystallographic techniques have provided detailed insights into the three-dimensional structures of LNA-containing duplexes, explaining the structural basis for their high thermal stability.

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography)

High-resolution structures of LNA-modified duplexes have been determined using both Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state. korambiotech.comnih.govacs.orgrsc.org These studies consistently show that LNA-containing duplexes form right-handed helices with standard Watson-Crick base pairing. nih.govacs.orgrsc.org The defining structural feature revealed by these techniques is the C3'-endo (or N-type) sugar pucker of the LNA monomer, which is locked by the 2'-O,4'-C-methylene bridge. nih.govkarger.com NMR studies on LNA:RNA hybrids have shown that the LNA strand maintains a nearly canonical A-type duplex morphology. acs.org X-ray crystallography of a DNA duplex containing an LNA-thymine monomer provided a high-resolution view of the A-form helical structure and the hydration patterns of the LNA residue. rsc.org

Impact on Local and Global Helical Parameters

The incorporation of LNA nucleotides into a nucleic acid duplex significantly influences its helical geometry, generally inducing a shift towards an A-type conformation. nih.govplos.orgnih.gov Molecular dynamics simulations and structural studies have shown that LNA-DNA and LNA-RNA hybrid duplexes adopt geometries similar to natural RNA-DNA and RNA-RNA duplexes, respectively. nih.gov

When an oligonucleotide is fully composed of LNA monomers ("all-LNA"), it exhibits a unique nucleic acid geometry distinct from canonical A-form RNA or B-form DNA. nih.gov These "all-LNA" duplexes display a notable unwinding of the helix, characterized by a lower twist angle and an increased helical pitch. nih.gov This structural alteration results in a wider major groove and a comparatively narrower minor groove than standard A-RNA helices. nih.gov The helical rise in these LNA duplexes is also increased. nih.gov These changes in helical parameters are thought to contribute to more efficient base stacking, which underlies the enhanced thermal stability of LNA-containing duplexes. nih.gov

| Parameter | "All LNA" Duplex | A-RNA Duplex | B-DNA Duplex |

|---|---|---|---|

| Twist Angle | ~26° | ~32° | ~36° |

| Helical Rise | 2.8–3.0 Å | ~2.6 Å | ~3.4 Å |

| Base Pairs per Turn | ~14 | ~11 | ~10.5 |

| Helical Pitch | ~39 Å | ~29 Å | ~34 Å |

| Major Groove | Wide (~24-25 Å diameter) | Narrow | Wide |

| Minor Groove | Narrow (~15 Å) | Wide (~19 Å diameter) | Narrow |

Data for this table is compiled from research findings on the unique geometry of "all LNA" helices compared to canonical RNA and DNA forms. nih.gov

Studies on Nucleic Acid Recognition and Selectivity

The rigid conformation of LNA enhances its binding affinity and, critically, its ability to discriminate between closely related sequences.

Single Mismatch Discrimination Capabilities

Oligonucleotides containing LNA modifications exhibit a superior ability to discriminate single nucleotide mismatches compared to unmodified DNA or RNA probes. oup.comqiagen.com This enhanced specificity is quantified by the change in melting temperature (ΔTm), which is the difference between the Tm of a perfectly matched duplex and a mismatched one. The incorporation of LNA can increase this ΔTm by as much as 8°C, allowing for more robust differentiation of single nucleotide polymorphisms (SNPs). qiagen.com

The effectiveness of mismatch discrimination is dependent on the specific mismatch, its position, and the surrounding sequence. acs.orgnih.gov Research indicates that placing a triplet of LNA residues at or near the mismatch site can maximize this discriminatory power. acs.orgnih.govoup.com For instance, studies have shown the largest improvements in specificity for certain mismatches, such as a central +C·C mismatch within a +T+C+C sequence. nih.gov Conversely, in some sequence contexts, particularly with +G·T and +C·A mismatches, the specificity can be impaired. acs.orgnih.gov

Atomic Force Spectroscopy (AFS) studies have provided molecular-level insights, confirming that the force required to unwind a mismatched LNA-DNA duplex is significantly lower than that for a perfectly matched duplex, especially when the mismatch is centrally located. oup.comrsc.org

The table below illustrates the effect of LNA modification on mismatch discrimination in a sample sequence.

| Duplex Type | Match/Mismatch | Tm (°C) | ΔTm (°C) |

|---|---|---|---|

| Native DNA | Perfect Match (t•p) | 57.2 | 9.5 |

| Native DNA | Mismatch (g•p) | 47.7 | |

| LNA-modified | Perfect Match (t•p) | 70.1 | 15.9 |

| LNA-modified | Mismatch (g•p) | 54.2 |

This table presents example data from UV melting experiments on a DNA target with a central 2-aminopurine (B61359) (p), showing that a triplet of LNAs at the mismatch site increases the Tm difference between matched and mismatched duplexes. oup.com

Thermodynamics of Mismatched Duplex Formation

The formation of an LNA-containing duplex from a single strand is governed by favorable enthalpic changes (ΔH°) and unfavorable entropic losses (ΔS°). nih.gov The pre-organized, rigid structure of an LNA nucleotide results in a smaller entropic penalty upon duplex formation compared to flexible DNA or RNA strands. acs.orgnih.gov This is because the LNA monomer is already "locked" in a conformation conducive to forming a stable helix. nih.gov

Enzymatic Stability and Degradation Pathways

A key advantage of LNA-modified oligonucleotides is their exceptional resistance to degradation by nucleolytic enzymes. wikipedia.org

Resistance to Nucleolytic Enzymes (e.g., DNase I, RNase H)

LNA modifications confer remarkable stability against a broad range of nucleases, including 3'-exonucleases like snake venom phosphodiesterase (SVPD) and endonucleases such as S1 nuclease. acs.orgtandfonline.com Oligonucleotides fully modified with LNA are profoundly resistant to enzymatic cleavage. tandfonline.comoup.com In one study, after a two-hour digestion with S1-endonuclease, 85% of a fully LNA-modified oligonucleotide remained intact, whereas the corresponding unmodified DNA and phosphorothioate (B77711) analogues were completely degraded within 30 minutes. tandfonline.com This high stability is also observed in complex biological environments like human serum. oup.comnih.gov

The enhanced stability allows for the use of a standard phosphodiester backbone, which can circumvent the potential toxicity associated with phosphorothioate modifications. oup.com However, a critical characteristic of LNA is that when an oligonucleotide is fully modified, it is unable to recruit RNase H for the cleavage of a target RNA strand. oup.comnih.govnih.gov RNase H activity requires a stretch of unmodified DNA (or similar analogue) within the oligonucleotide to form a recognizable substrate. oup.comnih.gov

Influence of LNA Content and Positional Incorporation on Nuclease Resistance

The degree of nuclease resistance is directly correlated with the LNA content of the oligonucleotide. oup.com However, even minimal incorporation of LNA monomers can provide a significant protective effect. The strategic placement of LNAs, often in a "gapmer" design with LNA "wings" flanking a central DNA region, is a common strategy to balance nuclease resistance with biological activity like RNase H recruitment. nih.govqiagen.comqiagen.com

Placing as few as two or three LNA residues at the 3'-end of an oligonucleotide (a practice known as "end-capping") can dramatically increase its stability against 3'-exonucleases. tandfonline.comoup.com For example, an oligonucleotide with two LNA modifications at its 3'-end showed 83% of the full-length product remaining after a two-hour digestion with SVPD. tandfonline.com

The following table summarizes findings on the stability of oligonucleotides based on LNA position when challenged with nucleases.

| Oligonucleotide Design | Nuclease | Observed Stability | Reference |

|---|---|---|---|

| Fully LNA-modified (16mer) | S1-Endonuclease | ~85% intact after 2 hours | tandfonline.com |

| Unmodified DNA (16mer) | S1-Endonuclease | Undetectable after 30 minutes | tandfonline.com |

| Two LNAs at 3'-end | SVPD (3'-Exonuclease) | ~83% intact after 2 hours | tandfonline.com |

| LNA at penultimate (L-2) position | 3'→5' Exonucleases | Essentially complete resistance | nih.gov |

| LNA at terminal (L-1) position | 3'→5' Exonucleases | Partial protection | nih.gov |

Interaction with Cellular RNA Interference (RNAi) Machinery

Locked Nucleic Acid (LNA) modifications, including those incorporating LNA-U, have been systematically evaluated for their compatibility and interaction with the cellular RNA interference (RNAi) machinery. The inherent RNA-like, A-form helical geometry of LNA makes it a prime candidate for integration into small interfering RNAs (siRNAs) without drastically disrupting the structure required for recognition by the RNA-Induced Silencing Complex (RISC). beilstein-journals.org

Research has demonstrated that LNA-modified siRNAs (siLNAs) are generally compatible with the intracellular RNAi machinery. nih.govresearchgate.net The introduction of LNA monomers can substantially enhance the serum half-life of siRNAs, a critical factor for therapeutic applications, by increasing resistance to nuclease degradation. nih.govresearchgate.net However, the extent and positioning of LNA modifications are crucial, as excessive modification can diminish or completely abolish the gene-silencing activity. nih.gov

The interaction with Argonaute 2 (Ago2), the catalytic core of RISC, is a key determinant of siRNA efficacy. Studies have shown that Ago2 can efficiently process siRNAs containing LNA modifications. For instance, even with four LNA nucleotides in the passenger strand of an siRNA, which significantly increases the duplex's thermodynamic stability, Ago2 was found to efficiently displace the passenger strand. nih.gov This suggests that the helicase activity of Ago2 is capable of unwinding these highly stable LNA-containing duplexes.

The thermodynamic stability conferred by LNA modifications can be leveraged to influence strand selection and loading into RISC. The strand with the less thermodynamically stable 5'-end is preferentially loaded as the guide strand. oup.com By strategically placing LNA modifications, it is possible to modulate the thermodynamic asymmetry of the siRNA duplex, thereby favoring the incorporation of the intended antisense (guide) strand and potentially enhancing on-target activity. oup.comau.dk Increased thermodynamic stability of the siRNA duplex due to LNA modifications has been correlated with more efficient loading of the guide strand into Ago2 and reduced loading of the passenger strand. nih.gov This selective activation of Ago2 can lead to improved knock-down efficiency. nih.gov

However, the position of the LNA modification within the siRNA strand is critical. A study investigating the importance of native nucleobases near the Ago2 cleavage site found that replacing a uracil (B121893) (U) with an LNA-U at position 10 of the antisense strand resulted in activity similar to the unmodified siRNA, suggesting that the native nucleobase structure is important for proper catalytic activity at this specific site. researchgate.net This highlights the nuanced effects of LNA modifications, where the locked ribose conformation is tolerated, but the specific nucleobase can also play a role in the interaction with the catalytic center of Ago2.

| LNA Modification Position | Effect on RNAi Activity | Reference |

| 5'-end of sense strand | Can enhance antisense strand loading into RISC, reducing off-target effects. | nih.gov |

| 3'-ends of both strands | Increases serum stability. | researchgate.net |

| Position 10 of antisense strand (LNA-U) | Activity similar to unmodified siRNA, indicating importance of native nucleobase structure at this site. | researchgate.net |

| Throughout the strand | Excessive modification can reduce or abolish activity. | nih.gov |

Computational and Theoretical Modeling of LNA Interactions

Computational and theoretical modeling techniques, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have provided profound insights into the structural and energetic properties of LNA-modified oligonucleotides at both the molecular and oligomer levels. These methods are crucial for understanding how the introduction of the conformationally constrained LNA-U monomer influences the behavior of nucleic acid duplexes.

Density Functional Theory (DFT) has been employed to investigate the molecular-level structural and electronic properties of LNA monomers, including LNA-U. acs.org These quantum chemical calculations are used to obtain optimized geometries, ground-state energies, and various quantum chemical descriptors for the modified nucleotides. acs.org

A key finding from DFT studies is that the methylene (B1212753) bridge in LNA locks the ribose sugar into a C3'-endo conformation, which is characteristic of A-form RNA. acs.org This pre-organization of the sugar pucker is a fundamental reason for the high affinity of LNA-modified oligonucleotides for their RNA targets. DFT calculations on LNA-U monomers confirm that the introduction of the bicyclic structure enforces this N-type sugar conformation without significant distortion. acs.org

Furthermore, analysis of the chi (χ) torsion angle, which defines the relative orientation of the sugar and the nucleobase, indicates that LNA-U, like other LNA monomers, predominantly adopts an anti-conformation. acs.org This orientation is favorable for standard Watson-Crick base pairing and contributes to the stability of the resulting duplex. acs.org Frontier molecular orbital (HOMO-LUMO) analysis at the DFT level can also predict the reactive sites within the LNA-U nucleotide, offering insights into its potential interactions with surrounding molecules, including water and components of the cellular machinery. acs.org

| Property | DFT Prediction for LNA-U | Significance | Reference |

| Sugar Pucker | C3'-endo (N-type) | Pre-organizes the oligonucleotide for A-form duplex formation, enhancing binding affinity to RNA. | acs.org |

| Glycosidic Torsion Angle (χ) | anti-conformation | Favors standard Watson-Crick base pairing and helical stability. | acs.org |

| Frontier Molecular Orbitals | Distribution on nucleobase and bridging unit | Indicates potential sites for molecular interactions. | acs.org |

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of LNA-modified oligonucleotides at the oligomer level, offering insights into duplex stability, conformational flexibility, and hydration patterns. MD simulations of duplexes containing LNA-U have been instrumental in elucidating their structural characteristics.

MD simulations have also revealed that duplexes containing LNA strands exhibit reduced backbone flexibility compared to their unmodified DNA or RNA counterparts. nih.gov This rigidity is a direct consequence of the locked sugar conformation of the LNA monomers. The reduced flexibility contributes to a lower entropic penalty upon duplex formation, which is a factor in the enhanced thermodynamic stability of LNA-containing duplexes. nih.gov

Hydration is another critical aspect explored through MD simulations. LNA strands have been found to be less hydrated than DNA or RNA strands. nih.gov However, the water molecules that are present are often more structured, indicating a well-organized hydration shell around the LNA-modified duplex. nih.gov

The computational approaches of DFT and MD simulations are powerful tools for predicting the interaction profiles and conformational changes induced by LNA modifications. By understanding the energetic and structural consequences of incorporating LNA-U into an oligonucleotide, researchers can better predict its binding affinity, specificity, and behavior in a biological context.

The pre-organized A-form geometry of LNA-U containing strands, as predicted by computational models, explains their high affinity for complementary RNA sequences. beilstein-journals.org This conformational rigidity not only enhances binding but also contributes to improved mismatch discrimination. The introduction of an LNA modification can lead to a significant increase in the melting temperature (Tm) of a duplex, a key indicator of its stability. nih.gov